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molecular formula C28H56O2 B1200537 Myristyl myristate CAS No. 3234-85-3

Myristyl myristate

Cat. No. B1200537
M. Wt: 424.7 g/mol
InChI Key: DZKXJUASMGQEMA-UHFFFAOYSA-N
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Patent
US09234220B2

Procedure details

329 g of myristyl alcohol and 351 g of myristic acid were heated to 60° C. in a 1 l reservoir vessel and mixed by means of a magnetic stirrer (viscosity of the mixture at 60° C. approx. 6 mPas). The lower region of the reaction vessel was initially charged with 2.7 g of NOVOZYM 435 and the entire reaction vessel was heated to 60° C. The compressed air introduction was regulated to 0.4 l/min and then the peristaltic pump was set to ˜20 ml/min and switched on. The reflux was heated to 60° C. The course of the reaction was monitored for ˜25 h, and a conversion of 99.3% based on the fatty acid was achieved.
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
351 g
Type
reactant
Reaction Step One
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[C:16](O)(=[O:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>>[C:1]([O:30][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
329 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)O
Name
Quantity
351 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Step Two
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed by means of a magnetic stirrer (viscosity of the mixture at 60° C. approx
ADDITION
Type
ADDITION
Details
The lower region of the reaction vessel was initially charged with 2.7 g of NOVOZYM 435
TEMPERATURE
Type
TEMPERATURE
Details
The reflux was heated to 60° C

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
Smiles
C(CCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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